molecular formula C10H18ClNO3 B13547567 6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride

6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride

Cat. No.: B13547567
M. Wt: 235.71 g/mol
InChI Key: HDVYZPOKHUXIDV-UHFFFAOYSA-N
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Description

6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a spirocyclic nonane ring system with an aminomethyl group and a carboxylic acid moiety, making it a versatile compound for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the aminomethyl and carboxylic acid groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the aminomethyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity. The carboxylic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride
  • methyl 7-(aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylate hydrochloride

Uniqueness

6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the positioning of the aminomethyl and carboxylic acid groups. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c11-6-8-2-1-3-10(14-8)4-7(5-10)9(12)13;/h7-8H,1-6,11H2,(H,12,13);1H

InChI Key

HDVYZPOKHUXIDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CC(C2)C(=O)O)CN.Cl

Origin of Product

United States

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